![molecular formula C14H11FO3 B6370447 2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1262002-11-8](/img/structure/B6370447.png)
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-FMCPP) is an organic compound belonging to the class of phenols. It is an important reagent in organic synthesis, and has a wide range of applications in scientific research.
Scientific Research Applications
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for studying biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used in the study of protein-protein interactions and in the detection of small molecules.
Mechanism of Action
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% works by forming a complex with proteins, which then binds to a target molecule. This binding causes a conformational change in the protein, which then triggers a reaction. The reaction can be either an enzymatic reaction or a non-enzymatic reaction. The reaction can then be used to study biochemical and physiological processes.
Biochemical and Physiological Effects
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it can act as an antioxidant and can modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is a versatile reagent that has a wide range of applications in scientific research. It is easy to handle and is relatively inexpensive. However, it is not suitable for use in large-scale experiments due to its limited solubility and stability. Additionally, it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals or other organic compounds. It could also be used to study protein-protein interactions or to detect small molecules. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new methods for detecting and treating diseases.
Synthesis Methods
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from the reaction of 3-fluoro-5-methoxybenzaldehyde and phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon gas. The reaction mixture is then heated to a temperature of 100-150°C for a period of 1-3 hours. The product is then extracted with an organic solvent such as ethyl acetate and the solvent is then evaporated to give the desired product.
properties
IUPAC Name |
methyl 3-fluoro-5-(2-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-6-9(7-11(15)8-10)12-4-2-3-5-13(12)16/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLBXDDFDMOPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683585 |
Source
|
Record name | Methyl 5-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-11-8 |
Source
|
Record name | Methyl 5-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.